N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
This compound features a 1,3-thiazole core substituted at the 2-position with a 3,4-dimethoxybenzamide group and at the 4-position with a [(3,5-dimethylphenyl)carbamoyl]methyl moiety. The structural complexity arises from the combination of electron-donating methoxy groups on the benzamide and hydrophobic methyl groups on the phenylcarbamoyl substituent.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-7-14(2)9-16(8-13)23-20(26)11-17-12-30-22(24-17)25-21(27)15-5-6-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAMSTVHHJIKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiazole-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as zinc oxide nanoparticles to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby disrupting key biological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s closest analogs differ in substituent positions and functional groups, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to BF38380 .
Key Observations:
Substituent Position on Benzamide :
- The 3,4-dimethoxy configuration in the target compound may enhance solubility compared to 3,5-dimethoxy (BF38380) due to altered electronic distribution .
- Electron-withdrawing groups (e.g., Cl in 5c, CF₃ in 5n) in correlate with higher anti-inflammatory activity, suggesting that the target’s electron-donating methoxy groups might reduce potency unless counterbalanced by hydrophobic interactions .
In , halogenated aryl groups (e.g., 3-chlorophenyl in 5n) enhance activity, implying that the target’s methyl groups may prioritize lipophilicity over direct receptor interactions .
Thiazole Core :
- The 1,3-thiazole scaffold is shared across all analogs, but substitutions at the 4-position (e.g., carbamoylmethyl vs. direct aryl groups) modulate conformational flexibility and binding affinity .
Biological Activity
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzamide structure with a thiazole ring and a 3,5-dimethylphenyl group. The presence of the carbamoyl functional group enhances its reactivity and biological significance. The synthesis typically involves multi-step organic reactions, including:
- Formation of Thiazole Derivative : Reaction of 3,5-dimethylphenyl isocyanate with thiazole derivatives.
- Coupling with Benzamide : The thiazole intermediate is then reacted with a benzamide derivative under controlled conditions to yield the final product.
The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess antibacterial properties against various Gram-positive and Gram-negative bacteria. This compound's structural features suggest it may similarly inhibit bacterial growth.
- Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may also exhibit antitumor effects through mechanisms involving apoptosis induction in cancer cells .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance, it could inhibit enzymes related to DNA replication or repair in cancer cells.
- Receptor Modulation : The structural components may allow the compound to bind to particular receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Studies : In vitro tests have demonstrated that similar thiazole derivatives show a broad spectrum of antibacterial activity. For example, compounds structurally related to this compound were effective against Staphylococcus aureus and E. coli .
- Cancer Cell Line Studies : Research on cancer cell lines has indicated that thiazole-containing compounds can induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
